REACTION_SMILES
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[CH3:23][C:24](=[O:25])[OH:26].[Cl-:20].[ClH:21].[N:13]([O-:14])=[O:15].[NH2:1][c:2]1[c:3]2[c:4]([Br:12])[cH:5][n:6][cH:7][c:8]2[cH:9][cH:10][cH:11]1.[Na+:16].[O:17]=[S:18]=[O:19].[OH2:22]>>[c:2]1([S:18](=[O:17])(=[O:19])[Cl:20])[c:3]2[c:4]([Br:12])[cH:5][n:6][cH:7][c:8]2[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2cncc(Br)c12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=S=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
O=S(=O)(Cl)c1cccc2cncc(Br)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |